molecular formula C17H13ClN2O2 B2356080 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione CAS No. 271254-69-4

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione

Cat. No.: B2356080
CAS No.: 271254-69-4
M. Wt: 312.75
InChI Key: ONPUYTXDZFOYJX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group, a toluidino group, and a pyrrole-2,5-dione core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-toluidine, and maleic anhydride.

    Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with 4-toluidine in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with maleic anhydride under controlled temperature and solvent conditions to form the pyrrole-2,5-dione core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl and toluidino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, often in the presence of catalysts or under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the toluidino group, which may affect its biological activity and chemical reactivity.

    1-(4-toluidino)-1H-pyrrole-2,5-dione: Lacks the chlorophenyl group, which may influence its properties and applications.

    3-(4-bromophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.

Uniqueness

3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione is unique due to the presence of both the chlorophenyl and toluidino groups, which contribute to its distinct chemical and biological properties. These structural features enable it to participate in a wide range of reactions and exhibit diverse activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylanilino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)19-20-16(21)10-15(17(20)22)12-4-6-13(18)7-5-12/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPUYTXDZFOYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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